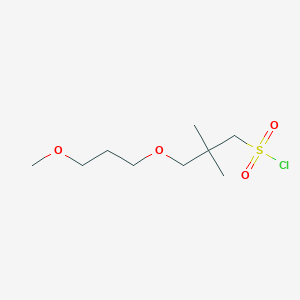
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group
Méthodes De Préparation
The synthesis of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines for nucleophilic substitution, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids.
Applications De Recherche Scientifique
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of peptides and proteins, which can alter their biological activity and stability.
Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting sulfonamide-sensitive pathways.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of chloride ion.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride include other sulfonyl chlorides, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride (p-Toluenesulfonyl chloride)
Compared to these compounds, this compound has a unique structure due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and solubility properties. This uniqueness makes it valuable for specific synthetic applications where other sulfonyl chlorides may not be suitable.
Propriétés
Formule moléculaire |
C9H19ClO4S |
|---|---|
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
3-(3-methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-9(2,8-15(10,11)12)7-14-6-4-5-13-3/h4-8H2,1-3H3 |
Clé InChI |
YWXPPPXZBBFZFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCCCOC)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















